molecular formula C11H11NO B8298660 3-Ethylisocarbostyril

3-Ethylisocarbostyril

Cat. No.: B8298660
M. Wt: 173.21 g/mol
InChI Key: PCOJUUAANWZFDU-UHFFFAOYSA-N
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Description

3-Ethylisocarbostyril (C₁₁H₁₁NO) is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure combining a benzene ring fused with a lactam moiety. It belongs to the isocarbostyril family, which is structurally analogous to isoquinoline but with a ketone oxygen replaced by an amide group. The ethyl substituent at the 3-position significantly influences its physicochemical properties and reactivity.

Synthesis: The compound is synthesized via a one-step ring expansion reaction from 2-methyl-1-indanone derivatives. Direct reduction of 2-hydroxy-3-ethylisocarbostyril yields this compound with a reported 65% yield and a melting point of 154–155°C . This method is advantageous compared to other alkyl-substituted analogs (e.g., propyl, butyl), which exhibit lower yields (45–64%) and reduced thermal stability (melting points: 104–141°C) .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

PCOJUUAANWZFDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Ethyl substituent achieves the highest yield (65%) and sharpest melting point (154–155°C), indicating superior crystallinity and purity compared to bulkier alkyl groups .
  • Longer or branched chains (e.g., t-butyl) reduce yield due to steric hindrance during ring expansion and lower melting points due to disrupted crystal packing .

Structural Analogs in Isoxazole Derivatives

Compound CAS Number Key Properties
Ethyl 5-ethylisoxazole-3-carboxylate 90607-22-0 11 suppliers; used in agrochemical intermediates .
5-Ethyl-isoxazole-3-carboxylic acid 52320-59-9 Solubility in polar solvents; applied in peptide synthesis .
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid 1408652-34-5 Pharmaceutical intermediate with chlorophenyl moiety enhancing bioactivity .

Key Differences :

  • Reactivity : Isoxazole derivatives undergo electrophilic substitution at the 4- and 5-positions, whereas isocarbostyrils exhibit reactivity at the lactam nitrogen and aromatic ring .

Ethyl-Substituted Heterocycles in Other Systems

  • Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS 21080-81-9): Cyclopropyl groups enhance metabolic stability in medicinal chemistry, contrasting with 3-ethylisocarbostyril’s thermal robustness .
  • Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS 82000-57-5): Sulfur-containing heterocycles exhibit distinct electronic properties, enabling applications in conductive polymers .

Research Implications

The ethyl group in this compound optimizes both synthetic feasibility and material stability, making it a candidate for further study in organic electronics. Comparatively, ethyl-substituted isoxazoles offer versatility in drug discovery due to their tunable substituent patterns. Future work should explore hybrid systems merging isocarbostyril’s rigidity with isoxazole’s reactivity for multifunctional applications.

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